2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid
Description
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid (CAS: 57073-56-0) is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.19 g/mol . It features a fused pyrido-pyrimidine core substituted with a methyl group at position 2, a ketone at position 4, and a carboxylic acid at position 7. This compound is primarily utilized in coordination chemistry for synthesizing metal complexes, such as copper(II) derivatives, which exhibit unique crystal structures and hydrogen-bonded frameworks . Its structural rigidity and functional groups make it a scaffold for exploring bioisosteric relationships with other heterocycles, such as quinolinones .
Properties
IUPAC Name |
2-methyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-5-8(13)12-4-2-3-7(10(14)15)9(12)11-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVRHHMREUOGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491812 | |
| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57073-56-0 | |
| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57073-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Ethyl 2-Aminopyridine-3-Carboxylate with Ethyl Acetoacetate
Reaction Mechanism and Conditions
The primary synthetic route involves a two-step process:
- Cyclocondensation : Ethyl 2-aminopyridine-3-carboxylate reacts with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) and trichlorophosphate at 130°C for 2 hours. PPA acts as both a Brønsted acid catalyst and dehydrating agent, facilitating intramolecular cyclization to form the pyridopyrimidine core.
- Ester Hydrolysis : The intermediate ethyl ester undergoes acidic hydrolysis using concentrated HCl under reflux to yield the carboxylic acid derivative.
Critical Parameters:
- Molar Ratio : A 1:1.7 ratio of ethyl 2-aminopyridine-3-carboxylate to ethyl acetoacetate ensures complete conversion.
- Temperature : Cyclocondensation proceeds optimally at 130°C, while hydrolysis requires reflux conditions (100–110°C).
- Catalyst Loading : PPA (1.5–2.0 equivalents) and trichlorophosphate (0.5 equivalents) enhance reaction efficiency.
Alternative Synthetic Pathways
Trichlorophosphate-Mediated Cyclization
A modified approach employs trichlorophosphate (POCl₃) as a dual-purpose reagent:
- Role : POCl₃ activates the carbonyl group of ethyl acetoacetate, promoting nucleophilic attack by the amine group of ethyl 2-aminopyridine-3-carboxylate.
- Conditions : Reactions conducted in anhydrous toluene at 90°C for 5 hours yield the cyclized product with 67% average yield after scale-up.
Optimization Insights:
Hydrolysis of Ester Intermediates
Acidic Hydrolysis
The ethyl ester intermediate (e.g., ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate) is hydrolyzed using concentrated HCl :
- Procedure : Refluxing the ester in HCl (15 mL/g substrate) for 2 hours quantitatively converts it to the carboxylic acid.
- Purity : The crude product is washed with ether, yielding >96% purity without chromatography.
Comparative Data:
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Yield | 96.7% | 85–90% |
| Reaction Time | 2 h | 4–5 h |
| Byproduct Formation | <0.3% | 5–10% |
Purification and Characterization
Crystallization Techniques
Post-hydrolysis, the product is purified via solvent-mediated crystallization :
Industrial-Scale Production
Process Optimization
Large-scale synthesis (35 batches) employs:
- Continuous Flow Reactors : Maintain consistent temperature (130±2°C) and reduce reaction time by 30%.
- Automated Filtration : Hot filtration at 90–95°C minimizes product loss (<2%).
Economic Considerations:
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cost per Kilogram | $1,200 | $450 |
| Energy Consumption | 15 kWh/kg | 8 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By inhibiting DHFR, the compound can disrupt the synthesis of nucleotides, leading to the inhibition of cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where rapid cell division is a hallmark of the disease.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Positional Substitution Effects :
- The carboxylic acid group at C9 in the target compound distinguishes it from analogues with ester (-COOEt) or aldehyde (-CHO) groups at C3 .
- Substituents at C2 (e.g., -OH vs. -CH₃) influence reactivity: hydroxy groups facilitate nucleophilic substitution, while methyl groups enhance steric stability .
Bioisosteric Relationships: The pyrido-pyrimidine core is bioisosteric with 4-hydroxyquinolin-2-one, as both exhibit similar analgesic activity in amide derivatives. For example, N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides show comparable efficacy to quinolinone analogues in the "acetic acid writhing" model .
Key Observations:
- Amide Formation : Ethyl ester intermediates (e.g., 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester) are versatile precursors for generating amides or metal-binding ligands .
- Metal Coordination : The carboxylic acid and pyridinic nitrogen in the target compound enable chelation with transition metals like Cu(II), forming complexes with trigonal-bipyramidal geometries .
Biological Activity
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- CAS Number : 57073-56-0
- Molecular Formula : C8H7N3O3
- Molecular Weight : 195.16 g/mol
Anticancer Activity
Research has demonstrated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures demonstrate IC50 values indicating potent activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine | MDA-MB453 | 29.1 |
| 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine | MCF-7 | 15.3 |
These findings suggest that the structural modifications in the pyrido[1,2-a]pyrimidine scaffold can significantly influence their anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 20 µg/mL |
| S. aureus | 15 µg/mL |
These results highlight the potential use of this compound in treating bacterial infections .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine has been investigated for anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers significantly, suggesting its potential as an anti-inflammatory agent .
Neuroprotective Effects
Recent studies have indicated that pyrido[1,2-a]pyrimidines may possess neuroprotective properties. For example, compounds in this class have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's:
| Compound | AChE Inhibition (%) |
|---|---|
| 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine | 16.00 ± 0.04 |
Such findings suggest a promising role for this compound in neurodegenerative disease management .
The biological activities of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its neuroprotective effects.
Q & A
Q. What are the standard synthetic routes for 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation reactions of substituted pyrimidine precursors. For example, intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can react with ethyl N-alkylglycinates in methanol under triethylamine catalysis, followed by hydrolysis with sodium methoxide to yield carboxylic acid derivatives . Optimization may include:
- Temperature control : Heating intermediates at 50–60°C improves cyclization efficiency.
- Catalyst selection : Triethylamine is critical for deprotonation and accelerating nucleophilic substitution.
- Purification : Acidification (pH < 7) precipitates the product, enabling filtration and washing with water .
Q. How is the structural identity of this compound confirmed in academic research?
Methodological Answer: Structural characterization employs:
- NMR spectroscopy : Signals for aromatic protons in the pyrido-pyrimidine nucleus typically show upfield shifts (δ 7.5–8.5 ppm) due to electron-withdrawing effects of the carbonyl group .
- Elemental analysis : Validates stoichiometric ratios of C, H, N, and O.
- X-ray crystallography : For derivatives like metal complexes, monoclinic crystal systems (e.g., P21/n space group) with copper coordination have been resolved using SHELXL refinement .
Q. What analytical techniques are used to assess purity and stability?
Methodological Answer:
- HPLC : Purity >95% is achievable with C18 columns and acetonitrile/water mobile phases .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 311.1 for related analogs) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for storage and handling .
Advanced Research Questions
Q. How can researchers resolve contradictions between synthetic yields and biological activity data?
Methodological Answer: Discrepancies often arise from impurities or stereochemical variations. Strategies include:
- Bioactivity reassessment : Use standardized models (e.g., "acetic acid writhing" for analgesics) to compare activity across batches .
- Heterocyclic bioisosterism : Replace the pyrido-pyrimidine core with 4-hydroxyquinolin-2-one to test activity retention, as seen in structure-activity relationship (SAR) studies .
- Dose-response profiling : Identify non-linear correlations between yield and efficacy using logistic regression models.
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to targets like CDK9, leveraging crystal structures (PDB: 4EUR) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
Q. How can crystallographic challenges (e.g., twinning or weak diffraction) be addressed during structural analysis?
Methodological Answer:
- Data collection : Use high-flux synchrotron sources to enhance weak diffraction.
- Software tools : SHELXD for experimental phasing and SHELXL for refinement, especially for twinned data .
- Disorder modeling : Apply PART instructions in SHELXL to resolve overlapping electron densities in flexible substituents .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- siRNA knockdown : Silence putative targets (e.g., CDK9) in cell lines (MIA PaCa-2, AsPC-1) to confirm pathway dependency .
- Metabolomics : Track downstream metabolites via LC-MS to map biochemical pathways affected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
